molecular formula C13H21N B2385047 [(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine CAS No. 1521977-32-1

[(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine

Cat. No.: B2385047
CAS No.: 1521977-32-1
M. Wt: 191.318
InChI Key: MQBFEQZMSRAXRZ-UHFFFAOYSA-N
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Description

“(2,6-Dimethylphenyl)methylamine” is a chemical compound with the molecular formula C13H21N . It has a molecular weight of 191.32 .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, amines can generally be synthesized through various methods. One such method is the catalytic protodeboronation of pinacol boronic esters . Another method involves the alkylation and acylation of amines .


Molecular Structure Analysis

The molecular structure of “(2,6-Dimethylphenyl)methylamine” consists of a total of 36 bonds . There are 16 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), and 1 nitrile (aliphatic) .


Chemical Reactions Analysis

Amines, including “(2,6-Dimethylphenyl)methylamine”, can undergo a variety of reactions. For instance, they can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2,6-Dimethylphenyl)methylamine” include a molecular weight of 191.32 and a molecular formula of C13H21N . Other specific properties such as boiling point, melting point, and density were not found in the search results.

Mechanism of Action

The exact mechanism of action of [(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine is not fully understood, but it is known to interact with several receptors and ion channels in the body. This compound has been shown to bind to the serotonin 5-HT2A receptor, which is involved in the regulation of mood and cognition. This compound also interacts with the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

[(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine has several advantages as a pharmacological tool for scientific research. It is relatively easy to synthesize and has a high purity. This compound also exhibits a wide range of biological activities, making it useful for investigating different pathways and mechanisms in the body. However, there are also some limitations to using this compound in lab experiments. It has been shown to be toxic at high doses, and its effects on the body may vary depending on the dose and route of administration.

Future Directions

There are several future directions for research on [(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine. One area of interest is its potential as a treatment for cancer. This compound has been shown to inhibit the growth of cancer cells, and further research could investigate its efficacy as a cancer treatment in animal models and clinical trials. Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. This compound has been shown to have neuroprotective effects, and further research could investigate its potential as a therapeutic agent for these diseases. Additionally, further research could investigate the structure-activity relationships of arylalkylamines, including this compound, to develop more potent and selective pharmacological tools.

Synthesis Methods

[(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine can be synthesized through a multistep process involving the condensation of 2,6-dimethylbenzaldehyde and isobutyraldehyde, followed by reduction with sodium borohydride. This method yields this compound with high purity and good yield.

Scientific Research Applications

[(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine has been used in scientific research to investigate its potential as a pharmacological tool. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. This compound has also been used to study the structure-activity relationships of arylalkylamines.

Properties

IUPAC Name

N-[(2,6-dimethylphenyl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-10(2)8-14-9-13-11(3)6-5-7-12(13)4/h5-7,10,14H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBFEQZMSRAXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CNCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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